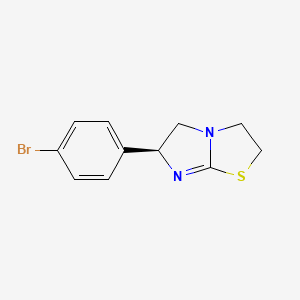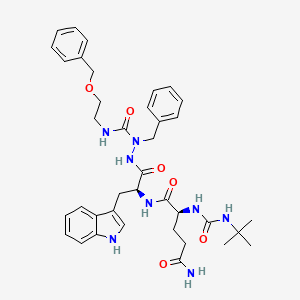![molecular formula C27H31N3O6S2 B1681941 (3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)
(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TBC-3486 is a small-molecule inhibitor that targets integrin alpha-4. Integrins are proteins that facilitate cell adhesion and signal transduction, playing a crucial role in various physiological processes. TBC-3486 has shown promise in preclinical studies for its potential to treat chemotherapy-resistant leukemia and other inflammatory and autoimmune diseases .
Preparation Methods
The synthesis of TBC-3486 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that TBC-3486 is a non-peptidic small molecule designed to mimic the ligand of integrin alpha-4, competing with vascular cell adhesion molecule 1 for binding .
Chemical Reactions Analysis
TBC-3486 primarily undergoes ligand-mimetic reactions, where it competes with natural ligands for binding sites on integrin alpha-4. This interaction inhibits the adhesion of cells expressing integrin alpha-4 to vascular cell adhesion molecule 1. The compound is highly selective, showing 200-fold greater potency in inhibiting integrin alpha-4 beta-1 compared to integrin alpha-4 beta-7 .
Scientific Research Applications
Chemotherapy-resistant leukemia: TBC-3486 has shown efficacy in sensitizing resistant acute lymphoblastic leukemia cells to chemotherapy.
Inflammatory and autoimmune diseases: The compound has demonstrated effectiveness in models of multiple sclerosis and other autoimmune conditions
Preclinical studies: TBC-3486 has been tested in vitro and in vivo, showing promising results in reducing cell adhesion and improving treatment outcomes.
Mechanism of Action
TBC-3486 acts as a ligand mimetic, binding to the metal ion-dependent adhesion site of integrin alpha-4. This binding inhibits the interaction between integrin alpha-4 and vascular cell adhesion molecule 1, preventing cell adhesion and migration. The compound’s high selectivity for integrin alpha-4 beta-1 over integrin alpha-4 beta-7 enhances its therapeutic potential while minimizing off-target effects .
Comparison with Similar Compounds
TBC-3486 is compared with other integrin inhibitors, such as natalizumab, a humanized antibody targeting integrin alpha-4. Unlike natalizumab, which inhibits both integrin alpha-4 beta-1 and integrin alpha-4 beta-7, TBC-3486 is significantly more potent in inhibiting integrin alpha-4 beta-1. This selectivity makes TBC-3486 a unique and promising candidate for targeted therapies .
Similar compounds
Natalizumab: A monoclonal antibody targeting integrin alpha-4.
Vedolizumab: An antibody targeting integrin alpha-4 beta-7.
Etrolizumab: An antibody targeting integrin beta-7.
TBC-3486’s unique selectivity and potency make it a valuable compound for further research and potential therapeutic applications.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C27H31N3O6S2 |
|---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid |
InChI |
InChI=1S/C27H31N3O6S2/c1-2-3-8-21(26(33)30(15-19-6-4-11-37-19)16-20-7-5-12-38-20)28-27(34)29-22(14-25(31)32)18-9-10-23-24(13-18)36-17-35-23/h4-7,9-13,21-22H,2-3,8,14-17H2,1H3,(H,31,32)(H2,28,29,34)/t21-,22-/m0/s1 |
InChI Key |
DWNIDSJEAZSEJG-VXKWHMMOSA-N |
SMILES |
CCCCC(C(=O)N(CC1=CC=CS1)CC2=CC=CS2)NC(=O)NC(CC(=O)O)C3=CC4=C(C=C3)OCO4 |
Isomeric SMILES |
CCCC[C@@H](C(=O)N(CC1=CC=CS1)CC2=CC=CS2)NC(=O)N[C@@H](CC(=O)O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CCCCC(C(=O)N(CC1=CC=CS1)CC2=CC=CS2)NC(=O)NC(CC(=O)O)C3=CC4=C(C=C3)OCO4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(1,3-benzodioxol-5-yl)-3-((((-1-((bis(2-thienylmethyl)amino)carbonyl)pentyl)amino)carbonyl)amino)propanoic acid TBC 3486 TBC-3486 TBC3486 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-butan-2-yl-3-(2-chloroethyl)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-nitrosourea](/img/new.no-structure.jpg)

![(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1681869.png)








